Product packaging for Uronium bromide(Cat. No.:CAS No. 94030-93-0)

Uronium bromide

Cat. No.: B12646238
CAS No.: 94030-93-0
M. Wt: 139.96 g/mol
InChI Key: DXXBBUOVGDAFFJ-UHFFFAOYSA-M
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Description

Uronium bromide is an organic salt that serves as a valuable reagent in synthetic chemistry and biochemical research. It is commonly employed as a coupling agent in peptide synthesis, facilitating the formation of amide bonds between amino acids. Its mechanism of action involves the formation of an active ester intermediate with the carboxyl group, which is then readily displaced by an amine nucleophile, leading to the desired peptide linkage. Beyond peptide synthesis, this compound-based reagents are instrumental in the preparation of esters and other carboxylic acid derivatives. Researchers utilize this compound for its efficiency in promoting reactions under mild conditions, often leading to high yields and minimal racemization, which is critical for producing enantiomerically pure compounds. Its applications extend to the field of material science for the functionalization of surfaces and the synthesis of complex polymers. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4BrN2O- B12646238 Uronium bromide CAS No. 94030-93-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

94030-93-0

Molecular Formula

CH4BrN2O-

Molecular Weight

139.96 g/mol

IUPAC Name

urea;bromide

InChI

InChI=1S/CH4N2O.BrH/c2-1(3)4;/h(H4,2,3,4);1H/p-1

InChI Key

DXXBBUOVGDAFFJ-UHFFFAOYSA-M

Canonical SMILES

C(=O)(N)N.[Br-]

Origin of Product

United States

Synthetic Methodologies for Uronium Bromide Derivatives

Solution-Phase Synthesis of Uronium Bromide Salts

Conventional solution-phase synthesis remains a cornerstone for the preparation of uronium and thiothis compound salts. These methods are well-established and offer reliable routes to a wide array of substituted derivatives.

Conventional Preparative Routes for Substituted Thiouronium Bromides

The most traditional and widely employed method for synthesizing S-alkylisothiouronium bromides involves the nucleophilic reaction of a thiourea (B124793) derivative with an appropriate alkyl bromide. ias.ac.insciencemadness.org This reaction is a classic example of the formation of a C-S bond and is typically carried out by heating the reactants in a suitable solvent.

A general scheme for this reaction is the treatment of an alkyl bromide with thiourea. The sulfur atom of thiourea acts as a nucleophile, displacing the bromide ion and forming the stable isothiouronium salt. kombyonyx.com This method has been successfully applied to a variety of substrates, including allylic bromides and more complex structures like 3-bromocoumaran-2-one, which reacts with substituted thioureas to yield S-(1-benzofuran-2(3H)-one-3-yl) isothiuronium (B1672626) bromides in good yields (51-88%). researchgate.netnih.govresearchgate.net The choice of solvent is crucial for the success of these transformations, with mixtures like acetone-water or alcohols such as isopropanol (B130326) being commonly used. researchgate.netepo.org

The reaction progress can often be monitored by the precipitation of the thiouronium salt from the reaction mixture upon cooling. The products are typically isolated by filtration and can be purified by recrystallization. researchgate.netepo.org The identity and purity of the synthesized salts are confirmed using techniques such as NMR spectroscopy, elemental analysis, and melting point determination. researchgate.net

Table 1: Examples of Solution-Phase Synthesis of Thiouronium Bromides

Alkyl Bromide Thiourea Derivative Solvent Yield Reference
Allyl Bromide Thiourea Acetone:H₂O (4:1) Near-quantitative researchgate.net
3-Bromocoumaran-2-one N-(4-methoxyphenyl)thiourea Not specified Good researchgate.net
9-Bromononylalcohol derivative Thiourea Isopropanol/Toluene ~90% epo.org

Synthesis of Uronium-Based Coupling Reagents Incorporating Bromide Anions (e.g., Hexafluorophosphate (B91526) Benzotriazole (B28993) Tetramethyl Uronium Variants)

Uronium-based coupling reagents are indispensable tools in modern organic synthesis, particularly for amide and peptide bond formation. researchgate.netuni-kiel.de Reagents such as HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and TBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium tetrafluoroborate) are widely used due to their high efficiency. creative-peptides.combachem.com While these reagents typically feature hexafluorophosphate (PF₆⁻) or tetrafluoroborate (B81430) (BF₄⁻) as the counter-anion, the synthesis of their bromide analogues is of interest.

The synthesis of these uronium salts generally starts from a chloroformamidinium or a similar activated precursor. uniurb.itmdpi.com For instance, the synthesis of Oxyma-based uronium salts involves reacting a chloroformamidinium salt with the N-hydroxy derivative (e.g., Oxyma-B) in the presence of a base like triethylamine (B128534) in a dry solvent such as dichloromethane (B109758) (DCM). mdpi.com

To synthesize a this compound, one could, in principle, start with a tetramethylurea derivative and an activating agent that introduces the bromide. However, a more common conceptual approach involves modifying the standard synthesis protocols. The general route to uronium salts involves the reaction of an N,N,N',N'-tetramethylchloroformamidinium salt with an N-hydroxy compound (like HOBt or HOAt) and a source for the counter-anion. uniurb.it To obtain the bromide variant, one would theoretically replace the hexafluorophosphate or tetrafluoroborate source with a bromide salt during the synthesis.

Another plausible route is through halide exchange, which is discussed in more detail in section 2.3. Direct synthesis remains challenging as the precursor salts, like tetramethyl-bromo-uronium bromide, are highly reactive and moisture-sensitive.

Mechanochemical Synthesis Approaches for this compound Systems

Mechanochemistry, which utilizes mechanical energy to induce chemical reactions, has emerged as a powerful, sustainable alternative to traditional solvent-based methods. nih.gov These solvent-free or liquid-assisted grinding (LAG) techniques can lead to faster reactions, higher yields, and reduced waste. researchgate.netacs.org

Solvent-Free Amidation Reactions Utilizing Uronium-Based Coupling Reagents

Mechanochemical ball milling has been successfully applied to amide bond formation using uronium-based coupling reagents. researchgate.netchemrxiv.orgamazonaws.comacs.org In a typical procedure, a carboxylic acid, an amine, a uronium coupling reagent, and a base are milled together in a stainless steel or zirconia jar. researchgate.netchemrxiv.org This method has been shown to be highly efficient, affording a range of amides in high yields (70-96%) with short reaction times. acs.orgchemrxiv.orgamazonaws.com

For example, the coupling of carboxylic acids and amines can be mediated by reagents like COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in the presence of a solid base such as dipotassium (B57713) phosphate (B84403) (K₂HPO₄). researchgate.netacs.orgchemrxiv.org The protocol is mild and preserves the stereochemical integrity of chiral centers adjacent to the carbonyl group. acs.orgchemrxiv.org The application of mechanochemistry streamlines the work-up process, as the solid products can often be isolated directly. chemrxiv.org This approach has been used for complex syntheses, including the hexa-amidation of a biotin (B1667282) taltech.eeuril macrocycle. researchgate.netchemrxiv.orgamazonaws.com

While these studies predominantly use hexafluorophosphate salts, the principles are directly applicable to their bromide counterparts. The solid-state nature of mechanochemistry could be particularly advantageous for reactions involving highly reactive or hygroscopic this compound intermediates.

Table 2: Mechanochemical Amidation Using Uronium Reagents

Coupling Reagent Base Reaction Time Yield Range Reference
COMU K₂HPO₄ < 90 min 70-96% researchgate.netacs.orgchemrxiv.org
TCFH K₂HPO₄ / N-methylimidazole 90 min High researchgate.netchemrxiv.orgamazonaws.com

Exploration of Reaction Mechanism Under Mechanochemical Conditions

The mechanism of amide formation using uronium reagents under mechanochemical conditions generally follows the established pathway of carboxylic acid activation. taltech.ee The process begins with the deprotonation of the carboxylic acid by the base. The resulting carboxylate anion then attacks the electrophilic carbon of the uronium reagent.

In the case of COMU, this attack leads to the formation of an unstable O-acylisouronium salt intermediate. taltech.ee This intermediate is then attacked by the anion of the N-hydroxy moiety (in this case, Oxyma), generating a highly reactive activated ester and releasing a urea (B33335) byproduct. Finally, the amine nucleophile attacks the activated ester to form the desired amide bond. taltech.ee

Under mechanochemical conditions, the base (e.g., K₂HPO₄) can play a dual role, acting not only as a proton scavenger but also potentially as a precursor for reactive acyl phosphate species, further facilitating the reaction. researchgate.netchemrxiv.orgamazonaws.com The high concentration and intimate mixing of reactants in the solid state can accelerate these steps compared to solution-phase reactions. nih.gov

Investigation of Halide Exchange Pathways for Bromide Introduction

Halide exchange reactions provide a versatile and effective strategy for introducing bromide anions into a pre-formed chemical structure, including metal complexes and potentially onium salts. rsc.orgresearchgate.net This method is particularly useful when the direct synthesis of the bromide derivative is challenging.

The principle involves reacting a compound containing a different halide (e.g., chloride) or another leaving group with a source of bromide ions. For organometallic uranium complexes, reagents like trimethylsilyl (B98337) bromide (Me₃SiBr) have been effectively used to exchange chloride ligands for bromide ligands. researchgate.netosti.gov Similarly, boron tribromide (BBr₃) has been employed to convert uranium fluorides and chlorides into uranium bromides quantitatively at room temperature. rsc.org

This strategy can be conceptually extended to the synthesis of uronium bromides. A pre-synthesized uronium salt with a different counter-anion, such as a hexafluorophosphate or chloride, could be treated with a bromide salt to facilitate anion exchange. The success of such an exchange would depend on the relative lattice energies of the salts and the solubility of the products in a given solvent system. For instance, reacting a uronium hexafluorophosphate with a bromide salt like potassium bromide (KBr) in a solvent where the resulting potassium hexafluorophosphate (KPF₆) is insoluble could drive the reaction forward, leaving the desired this compound in solution. This approach offers a potentially mild and efficient pathway to access uronium bromides that may be difficult to prepare directly.

Optimization of Synthetic Pathways for Enhanced Yield and Purity

The synthesis of uronium-type coupling reagents is a mature field, with optimization strategies focused on enhancing yield, ensuring high purity, and, crucially, controlling the isomeric form of the final product. The performance of these reagents is intrinsically linked to their structure, with the uronium (O-form) isomer often being more reactive, yet less stable, than its guanidinium (B1211019) (N-form) counterpart. uniwa.gr Consequently, optimization efforts are directed at manipulating reaction conditions to favor the desired isomer and prevent contamination from side products.

Key strategies for the optimization of synthetic pathways include:

Control of Isomerization: The isomerization of the more reactive O-form to the more stable N-form is often catalyzed by tertiary amines. uniwa.gr Optimization involves minimizing contact time with these bases and employing rapid work-up procedures. For instance, the synthesis of the true uronium isomers of HBTU and HATU (O-HBTU and O-HATU) was achieved by substituting the typical starting materials (HOBt, HOAt) with their potassium salts (KOBt, KOAt) and ensuring a swift work-up, which prevents the base-catalyzed rearrangement to the guanidinium form. uniwa.gr

Choice of Reagents and Base: The selection of starting materials and base is critical. The development of third-generation reagents like COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylidene-aminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate) represents a significant optimization. luxembourg-bio.com COMU is derived from Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) instead of the potentially explosive benzotriazole derivatives. luxembourg-bio.combachem.com The incorporation of a morpholino group enhances solubility and stability. luxembourg-bio.com Furthermore, COMU performs efficiently with only one equivalent of a base, which simplifies the process and minimizes side reactions. luxembourg-bio.com

Reaction Conditions: Temperature and solvent play a vital role in maximizing yield and purity. Syntheses are typically conducted at ambient or reduced temperatures to minimize degradation and side reactions. The choice of solvent is dictated by the solubility of the reactants and the ease of product isolation. For example, the preparation of N,N,N′,N′-tetramethylguanidinium-polyethylenimine (TP) polymers by reacting bPEI with HBTU is carried out in dry DMF at ambient temperature to ensure a controlled reaction. nih.gov

Purification Techniques: The by-products of uronium reagent synthesis and their subsequent coupling reactions are often designed to be water-soluble, facilitating easy removal during work-up and purification. luxembourg-bio.combachem.com Optimization of the purification process, such as recrystallization from appropriate solvent systems or column chromatography, is essential for obtaining the coupling reagent at the high purity (>98%) required for applications like peptide synthesis. uni-kiel.deacgpubs.org

The following table summarizes key optimization parameters for the synthesis of uronium-type coupling reagents based on literature findings.

ParameterOptimization StrategyRationaleResultCitation
Isomer Control Use of potassium salts (KOBt, KOAt) instead of HOBt/HOAt; rapid work-up.Prevents base-catalyzed isomerization of the kinetic O-form to the thermodynamic N-form.Isolation of the more reactive, pure uronium (O-form) isomers of HBTU and HATU. uniwa.gr
Reagent Selection Use of Oxyma-based derivatives (e.g., COMU) instead of HOBt/HOAt-based reagents.Oxyma derivatives have a better safety profile (less explosive) than benzotriazole-based reagents.Enhanced safety and "greener" synthesis. luxembourg-bio.comcarlroth.com
Base Stoichiometry Use of a single equivalent of base (e.g., with COMU).Minimizes side reactions, including epimerization during peptide coupling.Higher purity of the final peptide product and simplified reaction setup. luxembourg-bio.com
Solvent/Solubility Incorporation of a morpholino group into the uronium structure (e.g., COMU).Increases solubility and stability of the reagent.Easier handling and purification, with water-soluble by-products. luxembourg-bio.com

The synthesis of uronium derivatives is almost exclusively focused on salts with non-nucleophilic anions like hexafluorophosphate (PF₆⁻) and tetrafluoroborate (BF₄⁻). bachem.comcarlroth.com These counter-ions are chosen for their inertness, which stabilizes the highly reactive uronium cation. This reactivity is precisely what makes these compounds effective as coupling reagents, as they readily activate carboxylic acids for nucleophilic attack by amines. highfine.com

Established synthetic routes generally involve the reaction of a substituted urea with a reagent that provides the central electrophilic carbon and the leaving group. For example, the widely used reagent HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and its analogues are prepared from tetramethylurea, a source for the benzotriazole group (like HOBt), and a phosgene (B1210022) equivalent that links them. uni-kiel.de

A survey of the chemical literature reveals a conspicuous absence of synthetic methods for "this compound." This is likely due to the inherent instability that would result from pairing a highly reactive uronium cation with a nucleophilic bromide anion. The bromide ion could potentially attack the electrophilic central carbon of the uronium salt, leading to rapid decomposition or the formation of undesired by-products. This would render the compound unsuitable for the controlled, clean reactions required in modern organic synthesis. Therefore, the synthetic focus remains on the stable and highly effective uronium salts with non-nucleophilic counter-ions.

The table below outlines the conceptual components of several common uronium-type coupling reagents.

Reagent NameUrea DerivativeActivating Group SourceCounter-ionCitation
HBTU Tetramethylurea1-Hydroxybenzotriazole (B26582) (HOBt)Hexafluorophosphate bachem.comuni-kiel.de
HATU Tetramethylurea1-Hydroxy-7-azabenzotriazole (HOAt)Hexafluorophosphate uniwa.grhighfine.com
HCTU Tetramethylurea6-Chloro-1-hydroxybenzotriazoleHexafluorophosphate bachem.com
COMU Morpholino-based ureaEthyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)Hexafluorophosphate luxembourg-bio.com

Advanced Spectroscopic and Structural Characterization of Uronium Bromide Complexes

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Solid-state NMR (ssNMR) spectroscopy has emerged as a powerful, non-destructive technique for probing the structure and dynamics of crystalline and amorphous solids at the atomic level. rsc.org For uronium bromide complexes, ssNMR provides invaluable insights that are complementary to diffraction methods, especially in characterizing intermolecular interactions and conformational dynamics. rsc.orgiucr.org

Advanced ssNMR experiments are instrumental in measuring internuclear distances, which are crucial for defining the three-dimensional structure of molecular assemblies. nih.gov Techniques that measure dipolar couplings between nuclear spins allow for the determination of through-space distances up to approximately 15-20 Å. rsc.org

One of the key approaches involves the use of cross-polarization (CP) techniques, often combined with magic-angle spinning (MAS), to enhance the signal of less abundant nuclei like ¹³C and ¹⁵N by transferring polarization from abundant spins such as ¹H. rsc.org The rate of this polarization transfer is dependent on the strength of the dipolar coupling, which is inversely proportional to the cube of the internuclear distance. By analyzing the build-up of the cross-peak intensity as a function of the contact time in a variable contact time CP experiment, internuclear distances can be estimated. iucr.org

For instance, rotational-echo double resonance (REDOR) is a technique that can provide precise distance measurements between heteronuclear spin pairs like ¹³C and ¹⁵N. rsc.org More recent advancements have enabled distance measurements between nuclei with close Larmor frequencies, such as ¹³C and ⁸¹Br, through experiments like the split-pulse phase-modulated rotational-echo saturation-pulse double-resonance (split-PM-RESPDOR) experiment. rsc.org These methods are critical for mapping out the spatial relationships between the uronium cation and the bromide anion.

Furthermore, ¹H-¹H spin diffusion experiments, observed in 2D ¹H-¹H correlation spectra, can be used to probe intermolecular proximities. iucr.org The transfer of magnetization between protons is driven by dipolar couplings, and the rate of this spin diffusion is a function of the inverse sixth power of the distance between them. This allows for the identification of which molecular moieties are in close contact within the crystal lattice, providing crucial restraints for crystal structure determination, especially when single crystals suitable for diffraction are unavailable. iucr.orgacs.org The maximum distance that can typically be detected in organic solids using these methods is in the range of 6–8 Å. iucr.org

Table 1: Advanced ssNMR Techniques for Intermolecular Distance Determination

Technique Spin Pair Information Gained Typical Distance Range
Variable Contact Time Cross-Polarization (VC-CP) ¹H-¹³C, ¹H-¹⁵N Qualitative to semi-quantitative distances Short-range (< 5 Å)
Rotational-Echo Double Resonance (REDOR) ¹³C-¹⁵N, ¹³C-³¹P Precise internuclear distances Up to ~6 Å
Split-PM-RESPDOR ¹³C-⁸¹Br Internuclear distances involving quadrupolar nuclei Short to medium range
¹H-¹H Spin Diffusion (e.g., NOESY-like) ¹H-¹H Intermolecular proximities and contacts Up to ~8 Å

Thiouronium bromides, a subset of uronium bromides, exhibit interesting dynamic processes in the solid state, such as hindered rotations around the C–N and C–S bonds. These dynamic behaviors lead to the existence of different rotational isomers (rotamers). rsc.org ssNMR is particularly well-suited to study these conformational dynamics, which can be too fast or too slow to be fully captured by diffraction methods. nih.gov

The introduction of a positive charge on the thiourea (B124793) moiety upon S-alkylation results in delocalization and partial double-bond character in the C–N and C–S bonds, restricting free rotation. rsc.orgrsc.org This can give rise to four potential rotamers: syn-syn, syn-anti, anti-syn, and anti-anti. rsc.orgresearchgate.net Extensive ¹H and ¹³C NMR studies on chiral thiouronium salts have demonstrated that the preferred conformation can be influenced by the environment. For example, in hydrogen-bond accepting solvents like DMSO-d₆, the syn-syn conformation is often favored. rsc.orgrsc.org In contrast, in non-polar solvents like CDCl₃, a mixture of syn-syn and syn-anti isomers may be observed. rsc.orgresearchgate.net

In the solid state, only one conformer is typically "frozen out" in the crystal lattice. For instance, the single-crystal structure of S-butyl-N,N′-bis(dehydroabietyl)thiothis compound reveals the presence of only the anti-syn conformer. rsc.org However, ssNMR can provide evidence for the existence of dynamic processes. For example, the presence of fluxional behavior, indicating slow rotation about the C–S and C–N bonds, can be detected through techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and exchange spectroscopy (EXSY) experiments adapted for the solid state. rsc.org The observation of chemical shift anisotropy (CSA) tensors can also serve as a site-specific probe to quantify exchange rates and activation energies for these conformational dynamics. nih.gov

Determination of Intermolecular Distances via Advanced ssNMR Techniques

Single Crystal X-ray Diffraction Studies of this compound Structures

Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for determining the precise three-dimensional atomic arrangement within a crystalline solid. uhu-ciqso.es For this compound complexes, SC-XRD provides unambiguous elucidation of bond lengths, bond angles, and the intricate details of the crystal packing and supramolecular architectures. iucr.orgiucr.org

The crystal structures of thiouronium bromides reveal complex and often elegant supramolecular assemblies. iucr.orgiucr.org The constituent cations and bromide anions are organized into well-defined patterns, which are dictated by a combination of hydrogen bonding, electrostatic interactions, and van der Waals forces.

The bromide anion plays a crucial role as a primary hydrogen bond acceptor in the crystal structures of uronium bromides. iucr.orgiucr.org The N–H groups of the uronium or thiouronium cation are excellent hydrogen bond donors, leading to the formation of strong N–H···Br interactions that are fundamental to the crystal's cohesion. iucr.orgdoi.org

In the structure of (3RS)-S-[1-(3-chlorophenyl)-2-oxopyrrolidin-3-yl]thiothis compound, all of the NH₂ hydrogen atoms, with one exception, are donated to bromide anions. iucr.orgiucr.org These interactions form infinite chains through N–H···Br···H–N motifs. iucr.orgiucr.org The geometry of these hydrogen bonds, including the D–H···A distances and angles (where D is the donor and A is the acceptor), can be precisely determined from the diffraction data.

Beyond the strong N–H···Br bonds, weaker C–H···Br interactions are also frequently observed. iucr.orgrsc.org Although individually less energetic, the cumulative effect of these interactions significantly contributes to the stabilization of the crystal packing. rsc.org In some structures, the bromide anion can accept multiple hydrogen bonds from different donors, leading to complex, three-dimensional networks. sci-hub.seresearchgate.net For instance, in certain organic-inorganic hybrid structures, a single bromide anion can be surrounded by multiple organic cations, acting as a key node in the supramolecular network. rsc.org

Table 2: Hydrogen Bond Parameters in a Representative Thiothis compound Crystal Structure Data for (3RS)-S-[1-(3-chlorophenyl)-2-oxopyrrolidin-3-yl]thiothis compound

Donor (D) Hydrogen (H) Acceptor (A) D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
N2 H2AB Br1 0.88 2.51 3.385(4) 172
N3 H3AA Br1 0.88 2.58 3.391(4) 154

Note: Data extracted from crystallographic information files. Values are representative and may vary slightly between different structural refinements.

Elucidation of Crystal Packing and Supramolecular Architectures

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the "molecular fingerprinting" of compounds. nih.gov These complementary methods probe the vibrational energy levels of a molecule, which are determined by its structure, bonding, and local environment. nih.govbham.ac.uk For this compound complexes, IR and Raman spectra provide characteristic patterns that can be used for identification and to gain insight into molecular structure and intermolecular interactions.

The vibrational spectra of thiouronium complexes are characterized by several key absorption bands. rsc.org The N–H stretching vibrations typically appear as strong, broad bands in the high-frequency region of the IR spectrum, generally between 3000 and 3400 cm⁻¹. researchgate.net The position and shape of these bands are highly sensitive to hydrogen bonding; the formation of N–H···Br hydrogen bonds leads to a red-shift (a shift to lower frequency) and broadening of the N–H stretching bands compared to the free cation.

The C–N and C–S stretching vibrations are also important diagnostic peaks. Due to the delocalization of electrons in the thiouronium head, these bonds have partial double-bond character, and their vibrations are often coupled. rsc.org These modes typically appear in the fingerprint region of the spectrum (below 1600 cm⁻¹). The C=N stretching vibrations are often found in the 1500–1650 cm⁻¹ range, while C–S stretching modes are typically observed at lower frequencies, often between 600 and 800 cm⁻¹. researchgate.net The precise frequencies of these vibrations can be influenced by the conformation of the molecule and the strength of the intermolecular interactions within the crystal. rsc.org

Raman spectroscopy provides complementary information. While N–H and O–H stretches are often strong in the IR spectrum, C–S and S–S bonds, which are more polarizable, tend to give strong signals in Raman spectra. researchgate.net Therefore, Raman spectroscopy can be particularly useful for probing the sulfur environment in thiouronium bromides. The combination of IR and Raman data provides a more complete vibrational profile of the compound. nih.gov

Table 3: Tentative Vibrational Band Assignments for a Thiouronium Compound

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Spectroscopic Activity
N-H Stretch (H-bonded) 3000 - 3400 Strong in IR
C-H Stretch (Aromatic/Aliphatic) 2850 - 3100 Medium to Strong in IR & Raman
C=N Stretch 1500 - 1650 Strong in IR & Raman
N-H Bend 1500 - 1600 Medium in IR
C-N Stretch 1200 - 1400 Medium to Strong in IR & Raman
C-S Stretch 600 - 800 Weak in IR, Stronger in Raman

Advanced Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Advanced mass spectrometry (MS), particularly techniques involving soft ionization like Electrospray Ionization (ESI), is indispensable for the characterization of ionic and thermally labile compounds such as uronium salts. While specific literature detailing the mass spectrometric analysis of simple "this compound" is scarce, extensive research on structurally related uronium- and guanidinium-type peptide coupling reagents provides a strong framework for understanding their behavior in the mass spectrometer.

It is crucial to distinguish between true uronium salts (O-isomers) and their more stable guanidinium (B1211019) isomers (N-isomers), a distinction confirmed by X-ray crystallography and NMR spectroscopy. uniwa.gr Many compounds historically referred to as uronium salts, such as HBTU, are now known to exist as guanidinium N-oxides. uniwa.gr However, true uronium isomers are more reactive and efficient as coupling reagents. uniwa.gr ESI-MS is a powerful tool to study these species, although the high reactivity of uronium salts can sometimes lead to in-source reactions, such as the formation of guanidinium derivatives, which can be identified through careful MS analysis. researchgate.netuni-kiel.de

Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the uronium cation and its complexes with very high accuracy (typically within 5 ppm). This precision is critical for confirming the elemental composition of the parent ion. Soft ionization techniques like ESI are ideal as they can transfer the pre-existing uronium cation from solution into the gas phase with minimal fragmentation, allowing for the unambiguous determination of its molecular weight.

The table below illustrates the theoretical exact masses for a representative simple uronium cation, tetramethyluronium, and its associated bromide salt.

Compound/Ion NameChemical FormulaMonoisotopic Mass (Da)
Tetramethyluronium CationC₅H₁₃N₂O⁺117.1022
This compound (as ion pair)C₅H₁₃BrN₂O196.0206
Bromide-79 Isotope (Br⁻)⁷⁹Br⁻78.9183
Bromide-81 Isotope (Br⁻)⁸¹Br⁻80.9163

This table is illustrative and calculated based on chemical formulas. The observation of the intact ion pair in the gas phase is highly dependent on instrumental conditions.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of the uronium cation by inducing fragmentation and analyzing the resulting product ions. In an MS/MS experiment, the parent ion of interest is isolated, subjected to collision-induced dissociation (CID), and the resulting fragments are detected. The fragmentation pattern serves as a structural fingerprint of the ion.

For a uronium cation, fragmentation is expected to occur at the weakest bonds. Likely fragmentation pathways include the loss of neutral molecules such as carbon monoxide, isocyanates, or amines. The analysis of these fragmentation patterns is crucial for distinguishing between uronium and guanidinium isomers, as their different bonding arrangements would lead to distinct product ions. A study focused on side-products in peptide synthesis identified a novel benzyl (B1604629) amide-guanidine derivative formed from a uronium-based coupling agent, determining its structure through detailed fragmentation analysis. researchgate.net

The following table presents a plausible fragmentation analysis for the tetramethyluronium cation, based on general principles of mass spectrometry.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss (Formula)Neutral Loss (Mass)Proposed Fragment Structure
117.102272.0808CH₅NO45.0214Dimethylcarbamoyl cation ((CH₃)₂NCO⁺)
117.102258.0651C₂H₅NO59.0371N,N-Dimethyliminium ion ((CH₃)₂C=NH₂⁺)
117.102244.0495C₃H₇N57.0527Dimethylamine radical cation ((CH₃)₂NH⁺·)
72.080844.0495CO27.9949Dimethylamine radical cation ((CH₃)₂NH⁺·)

This table is illustrative and presents potential fragmentation pathways for a model uronium cation. Actual fragmentation would need to be confirmed by experimental data.

Computational and Theoretical Investigations of Uronium Bromide Reactivity and Structure

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic properties of actinide compounds. It offers a balance between computational cost and accuracy, enabling the study of electron density, molecular orbitals, and the nature of chemical bonds. In uranium complexes, DFT is crucial for understanding the contributions of the 5f and 6d orbitals to bonding.

Simulations of uranium hexahalide (UX₆) and uranyl tetrahalide ([UO₂X₄]²⁻) complexes reveal distinct bonding characteristics for different halides. mdpi.com Ligation by bromide and chloride results in interactions that are more ionic compared to the significant covalent character observed in fluoride (B91410) complexes. mdpi.com Analysis using the Quantum Theory of Atoms in Molecules (QTAIM) on DFT-calculated electron densities shows that for bromide complexes like [UO₂Br₄]²⁻ and UBr₆, the contributions of uranium's 5f and 6d shells to bonding are comparable. mdpi.com This contrasts with fluoride complexes, where the 5f contribution is substantially larger. mdpi.com

These computational findings are supported by high-energy resolution X-ray absorption/emission spectroscopy (HR-XAS/XES), which probes the local atomic and electronic structures of complexes such as [(UO₂)Br₄]²⁻. kit.edu By comparing experimental spectra with predictions from time-dependent DFT (TD-DFT) and multiplet calculations, researchers gain insight into the roles of the 5f and 6d orbitals in the metal-ligand bond as a function of the equatorial ligand (F⁻, Cl⁻, Br⁻). kit.edu

ComplexPropertyCalculated ValueExperimental/Reference ValueMethod
UBr₆U–Br Bond Length (Å)2.7872.679 (in crystal)PBE Functional
[UO₂Br₄]²⁻U–Br Bond Length (Å)2.82-PBE0/ZORA
[UO₂Br₄]²⁻5f vs. 6d Bonding Contribution5f contribution is 4% larger than 6d-QTAIM on DFT density

Table 1: Selected DFT-Calculated Parameters for Uranium Bromide Complexes. Data sourced from reference mdpi.comosti.gov. Note that discrepancies between calculated gas-phase and experimental crystal-phase values can arise from crystal packing effects. mdpi.com

Host-guest chemistry involves the binding of a smaller "guest" molecule within a cavity or pocket of a larger "host" molecule through non-covalent interactions. libretexts.orgnumberanalytics.com These interactions, which include hydrogen bonding, π-π stacking, and electrostatic forces, are central to molecular recognition and the design of systems for sensing and separation. numberanalytics.comtum.de

In the context of chiral systems, host-guest interactions can be used for enantioselective recognition. Computational methods are vital for understanding the specificity of these interactions. For instance, a biomimetic metal-organic framework (MOF), ZnBTCHx, was designed with a double-helix structure mimicking DNA. rsc.org This chiral host selectively recognizes tryptophan enantiomers (guests) through a combination of π-π interactions, spatial adaptation, and crucial hydrogen bonds between the host and guest. rsc.org

While specific DFT studies on hydrogen bonding in a chiral "uronium bromide" host-guest system are not prominent in the literature, the principles are broadly applicable. DFT calculations can be used to:

Optimize the geometry of the host-guest complex.

Calculate the binding energy to determine the stability of the complex.

Analyze the specific hydrogen bonds, including their lengths, angles, and energies.

Use theories like Atoms in Molecules (AIM) or Natural Bond Orbital (NBO) analysis to characterize the nature and strength of the non-covalent interactions. mdpi.com

These computational assessments are key to rationalizing why a particular chiral host preferentially binds one enantiomer of a guest over another.

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. DFT and time-dependent DFT (TD-DFT) calculations can predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman), NMR chemical shifts, and electronic absorption spectra (UV-Vis). researchgate.netmdpi.com

For uranium halide complexes, theoretical calculations are essential for assigning complex spectra. Studies on uranyl halides [UO₂X₄]²⁻ (where X=F, Cl, Br, I) show that the calculated absorption spectra compare reasonably well with experimental results. diva-portal.org Quantum chemical calculations predict that the charge-transfer excitations in [UO₂Br₄]²⁻ appear around 23,000 cm⁻¹. diva-portal.org Time-resolved laser-induced fluorescence spectroscopy (TRLFS) combined with quantum chemistry has been used to study the luminescence quenching of uranyl(VI) by bromide ions. ejp-eurad.eu The transient absorption spectra of the free uranyl ion and its bromide complex are very similar, though the bromide complex signals are slightly red-shifted. ejp-eurad.eu

The correlation between predicted and experimental data validates the computational model and allows for a deeper understanding of the electronic transitions and vibrational modes.

ComplexSpectroscopic ParameterCalculated ValueExperimental ValueReference
[UO₂Br₄]²⁻Charge Transfer Excitation (cm⁻¹)~23,000~23,000 diva-portal.org
Uranium(VI)-nitride¹⁵N NMR δiso (ppm)966 (corrected)971 researchgate.net

Table 2: Comparison of Calculated and Experimental Spectroscopic Data. While not a bromide complex, the uranium(VI)-nitride example shows the high accuracy achievable in predicting NMR parameters with appropriate computational methods. researchgate.net

Assessment of Host-Guest Hydrogen Bonding Interactions in Chiral Systems

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insights into dynamic processes, conformational changes, and intermolecular interactions. computabio.com These simulations are governed by a force field, a set of parameters that describes the potential energy of the system. acs.org

MD simulations are particularly useful for studying molecules in solution, revealing how solvent molecules arrange around a solute and influence its behavior. scientiasocialis.lt For instance, MD simulations have been used to investigate the hydration of the bromide ion, testing the accuracy of first-principles-derived interaction potentials. semanticscholar.org Other studies have employed MD to understand the solvation of uranium complexes in room-temperature ionic liquids, which are complex solvent systems where intermolecular forces are critical. acs.orguchicago.edu

In the context of conformational analysis, MD can explore the potential energy surface of flexible molecules to identify stable conformations and the pathways between them. x-mol.netplos.org This is crucial for understanding how a molecule's shape affects its reactivity and interactions with other molecules, a principle known as conformational selection in binding events. nih.gov

Quantum Chemical Characterization of Reaction Mechanisms and Transition States for Uronium-Mediated Transformations

Quantum chemical methods, particularly DFT, are instrumental in mapping the potential energy surfaces of chemical reactions. acs.org This allows for the identification of reactants, products, intermediates, and, crucially, the transition states that connect them. smu.edu By calculating the energy profile along a reaction coordinate, chemists can determine activation barriers and reaction enthalpies, providing a detailed, step-by-step understanding of the reaction mechanism. nih.gov

These computational investigations can distinguish between different possible pathways (e.g., stepwise vs. concerted mechanisms) and reveal subtle electronic effects that govern the reaction's outcome. mdpi.com The analysis of the reaction mechanism can be partitioned into distinct phases, such as reactant preparation, bond breaking/formation at the transition state, and product adjustment. smu.edu

Development of Structure-Reactivity Relationship Models for this compound Reagents

Understanding the relationship between a molecule's structure and its reactivity is a fundamental goal in chemistry. Computational models are key to developing these structure-reactivity relationships. By systematically modifying the structure of a reagent in silico (e.g., by changing ligands or substituents) and calculating its properties, researchers can establish correlations between structural features and reactivity patterns. acs.org

For example, studies on uranium(IV) imido complexes have shown how the steric bulk of the ligands dictates the reactivity towards various organic molecules. acs.org A less sterically hindered derivative readily reacts with molecules like carbodiimides, while more congested analogues show no reactivity. acs.org Computational analysis of the frontier molecular orbitals (HOMO and LUMO) and the donating ability of ligands can explain observed differences in redox behavior and reactivity. researchgate.net These models help rationalize experimental outcomes and provide predictive power for designing new reagents with tailored reactivity. acs.org

Applications of Uronium Bromide in Catalysis and Organic Transformations

Uronium-Based Reagents in Amide and Peptide Bond Formation

The formation of an amide bond is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, proteins, and a vast array of pharmaceuticals and materials. researchgate.netnih.gov Uronium salts, including bromide variants, function as exceptional coupling reagents that activate carboxylic acids for reaction with amines. iris-biotech.defishersci.co.uk These reagents are part of a class of "onium" salts, which also includes phosphonium (B103445) salts, that have become the preferred choice for many solution-phase and solid-phase peptide synthesis applications due to their high reactivity and efficiency. iris-biotech.deuni-kiel.de Reagents such as HBTU, a uronium salt, and its phosphonium counterpart PyBOP, are designed to create a highly activated ester intermediate, streamlining the coupling process. fishersci.co.uk The development of these reagents represented a significant advancement, allowing for the efficient incorporation of even sterically hindered or unusual amino acids into peptide chains. uni-kiel.de

The efficacy of uronium-based coupling reagents lies in their mechanism of action, which involves the rapid generation of a highly reactive intermediate. bachem.com The process begins with the reaction of a carboxylic acid with the uronium salt. uni-kiel.de The carboxylate attacks the electrophilic central carbon of the uronium cation, leading to the formation of a short-lived, highly reactive O-acylisourea intermediate. wikipedia.org

This intermediate is essentially an activated ester. In the presence of an amine, the amine's nucleophilic nitrogen attacks the carbonyl carbon of the activated ester. wikipedia.org This step forms the new amide bond and releases the uronium portion of the original reagent as a stable, water-soluble urea (B33335) byproduct, which is typically easy to remove from the reaction mixture. wikipedia.org To minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives are often used, which can react with the O-acylisourea to form a slightly more stable active ester, which then proceeds to react with the amine. fishersci.co.ukwikipedia.org This two-step activation and coupling sequence is highly efficient and forms the basis for the widespread use of uronium reagents in synthesis. bachem.com

The scope of uronium bromide reagents in complex molecule synthesis is extensive, largely due to their high reactivity and ability to suppress unwanted side reactions. A significant advantage over some other coupling methods, like those using carbodiimides alone, is the reduced risk of epimerization (racemization) at the adjacent stereocenter of the activated amino acid. wikipedia.orgacs.org This stereochemical integrity is critical in peptide synthesis. Modern uronium reagents like (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU) have shown equal or better coupling efficiencies and lower racemization than many classic benzotriazole-based reagents. acs.org

However, these reagents are not without limitations. A notable drawback of COMU is its poor stability in certain common organic solvents, particularly dimethylformamide (DMF). acs.orgresearchgate.net This instability leads to the degradation of the reagent over time, which can impede its use in automated peptide synthesizers that rely on pre-prepared reagent solutions for extended periods. acs.orgresearchgate.net While newer reagents and solvent systems are being explored to overcome this, it remains a significant consideration for applications requiring long synthesis times or automation. researchgate.net

Mechanistic Studies of Acyl Uronium Intermediate Formation and Subsequent Amidation

Chiral Thiouronium Bromides in Enantio-discrimination and Chiral Recognition

Beyond their role in synthesis, specialized uronium salts are valuable tools for analytical chemistry. Chiral thiouronium bromides, a class of compounds where the carbonyl oxygen of a urea is replaced by sulfur, have been developed as effective chiral solvating agents (CSAs) for the enantio-discrimination of chiral anions by Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgresearchgate.netscispace.com These reagents can differentiate between the enantiomers of chiral carboxylates, sulfonates, and phosphonates. researchgate.netscispace.com The introduction of a positive charge via alkylation on the sulfur atom enhances the hydrogen-bonding capabilities of the thiouronium center compared to neutral thioureas, making them powerful receptors for anion binding. scispace.comjst.go.jp

The process of chiral recognition by thiouronium bromides relies on the formation of transient diastereomeric complexes between the chiral thiouronium salt (the "host") and the enantiomers of the chiral anion (the "guest"). rsc.orgresearchgate.net 1H NMR titration studies have confirmed a 1:1 binding stoichiometry between the host and guest molecules. rsc.orgresearchgate.netscispace.com

The primary interaction driving this recognition is hydrogen bonding. rsc.orgscispace.com The validity of this binding mode has been substantiated through X-ray crystallography, which revealed the presence of host-guest hydrogen bonding in the crystal structure of S-butyl-N,N′-bis(dehydroabietyl)thiothis compound. rsc.orgresearchgate.netscispace.com This structural evidence, supported by computational density functional theory (DFT) studies, provides a clear picture of how the thiouronium cation orients itself to interact differently with the two enantiomers of a guest anion, leading to observable differences in their NMR spectra. rsc.orgresearchgate.net

The effectiveness of the chiral recognition process is significantly influenced by the properties of the anions involved—both the anion of the chiral substrate and the counter-ion of the thiouronium salt itself. rsc.orgresearchgate.net Research has shown that anions with poor hydrogen-bond accepting abilities lead to the best discrimination. rsc.orgresearchgate.netscispace.com When the counter-ion of the thiouronium salt is a weak hydrogen-bond acceptor, it interferes less with the crucial hydrogen-bonding interactions between the thiouronium cation (host) and the chiral anion (guest). scispace.comrsc.org

This effect is evident when comparing different halide salts or when exchanging the bromide anion for a more weakly coordinating one, such as bistriflamide ([NTf₂]⁻). scispace.comrsc.org The exchange from bromide to [NTf₂]⁻ intensifies the discrimination effect, resulting in a larger chemical shift difference (Δδ) between the signals of the two enantiomers in the 1H NMR spectrum. scispace.comrsc.org This demonstrates that tuning the anionic component of the chiral solvating agent is a key strategy for optimizing its performance.

Table 1: Effect of Cation and Anion on NMR Enantio-discrimination of a Model Substrate Data illustrates the change in chemical shift difference (Δδ) for a model substrate with various chiral thiouronium salts, highlighting the influence of the salt's structure.

Cation Structure of Thiouronium SaltCounter-anionChemical Shift Difference (Δδ in ppm)
[2a]Br⁻0.017
[2b]Br⁻0.035
[2c]Br⁻0.097
[2c][NTf₂]⁻>0.097 (Effect is intensified)
Based on findings reported in scientific literature. rsc.org

Investigation of Host-Guest Binding Modes for Chiral Anions

Role of Uronium Bromides in Non-traditional Synthetic Methodologies

In response to the growing need for more sustainable and environmentally responsible chemical processes, uronium reagents are being employed in non-traditional synthetic methodologies. A prominent example is the development of amide and peptide bond formation reactions that proceed in water, avoiding the use of conventional, often hazardous, organic solvents. organic-chemistry.orgacs.org

Specifically, the uronium salt COMU has been successfully used as a coupling reagent for these reactions in an aqueous micellar medium. organic-chemistry.orgorganic-chemistry.org This methodology utilizes a surfactant, such as TPGS-750-M, which forms nanomicelles in water. acs.org These micelles act as "nanoreactors," creating a localized organic-like environment where water-insoluble reactants can congregate and react efficiently, while the bulk solvent remains water. acs.org This approach is not only mild but also allows for the aqueous reaction medium to be recycled, leading to low E-Factors (a measure of waste generation) and representing a significant step forward in green chemistry. organic-chemistry.orgacs.org

Advanced Research Directions and Future Perspectives in Uronium Bromide Chemistry

Design and Synthesis of Novel Uronium Bromide Scaffolds with Tuned Reactivity

The development of novel molecular scaffolds is a cornerstone of progress in medicinal chemistry and materials science, allowing for the exploration of new chemical space. chemdiv.comlead-discovery.delifechemicals.com In the context of uronium bromides, research is increasingly focused on designing and synthesizing new scaffolds where the reactivity, solubility, and steric hindrance can be precisely controlled. This involves modifying the substituents on the nitrogen atoms or the carbon backbone of the uronium cation.

A key strategy is the reaction-oriented design, where scaffolds are seen as cores with multiple points for diversification. chemdiv.com For instance, analogous to the synthesis of isothiouronium salts, novel uronium bromides can be prepared through the reaction of a substituted urea (B33335) with an appropriate electrophile in the presence of a bromide source. iucr.org The synthesis of 2-(benzylthio)-4,5-dihydro-1H-imidazol-3-ium bromide (1·Br), for example, was achieved by reacting thiourea (B124793) with an arylbromide in acetonitrile. iucr.org This approach can be adapted for uronium scaffolds, enabling the introduction of various functional groups to tune the electronic and steric properties of the resulting reagent.

Future research will likely focus on creating scaffolds with integrated functionalities, such as chiral centers to induce stereoselectivity in reactions, or appended catalytic groups to create bifunctional reagents. The goal is to move beyond simple coupling agents to sophisticated molecular tools that can orchestrate complex chemical transformations with high precision.

Table 1: Synthesis of Isothiothis compound Scaffolds (This table is based on analogous isothiouronium compounds to illustrate synthetic principles applicable to this compound scaffolds.)

Compound Name Reactants Solvent Conditions Reference
2-(benzylthio)-4,5-dihydro-1H-imidazol-3-ium bromide (1·Br) Thiourea, Arylbromide Acetonitrile Room Temperature, 3h iucr.org
2-(4-methylbenzyl)isothiothis compound (2·Br) Thiourea, Arylbromide Acetonitrile Room Temperature, 3h iucr.org

Integration of Mechanochemical Synthesis for Scalable and Sustainable Processes

Mechanochemistry, which uses mechanical energy from grinding or milling to induce chemical reactions, is emerging as a powerful tool for sustainable synthesis. nih.govacs.org This approach often reduces or eliminates the need for bulk solvents, lowers energy consumption, and can provide access to products that are difficult to obtain from solution-phase reactions. nih.govosti.gov

The application of mechanochemistry to reactions involving uronium-based reagents is a particularly promising area. For example, uronium-based coupling reagents have been successfully used in the mechanochemical synthesis of amides. nih.govacs.orgacs.org These solvent-free or low-solvent (liquid-assisted grinding, LAG) methods are not only environmentally friendly but also remarkably efficient, with reaction times often being drastically shorter than traditional solution-based methods. nih.govacs.org For instance, the mechanochemical synthesis of primary amides from esters showed comparable or even better yields than sealed-tube heating, with reaction times of 90 minutes compared to 24 hours. nih.govacs.org

Future work will focus on expanding the scope of mechanochemical reactions involving uronium bromides, moving towards the large-scale, continuous production of fine chemicals and active pharmaceutical ingredients. The development of scalable milling and extrusion technologies will be crucial for translating the successes from the laboratory to industrial applications, making chemical manufacturing more sustainable.

Table 2: Comparison of Mechanochemical vs. Solution-Based Amide Synthesis

Product Mechanochemical Yield (Time) Solution-Based Yield (Time) Key Advantage of Mechanochemistry Reference
Amide 2d 74% (90 min) 99% (24 h) Drastically shorter reaction time nih.govacs.org
Amide 2g 67% (90 min) 85% (24 h) Drastically shorter reaction time nih.govacs.org

Development of In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing chemical processes. In-situ spectroscopic techniques, which monitor reactions as they happen without altering the system, provide invaluable insights. The development and application of these techniques to this compound chemistry is a key research frontier.

Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly well-suited for this purpose. For example, in-situ FTIR has been used to monitor the progress of coupling reactions involving bromide species by tracking the concentration changes of reactants, intermediates, and products in real time. youtube.com Similarly, in-situ Raman spectroscopy, coupled with chemometric modeling, has been demonstrated for the on-line quantification of components in complex reacting systems. acs.org

In the context of this compound-mediated reactions, these techniques could be used to:

Identify transient intermediates, confirming or refuting proposed reaction mechanisms.

Optimize reaction conditions (temperature, pressure, catalyst loading) in real-time to maximize yield and minimize byproducts.

Study the effect of the bromide counter-ion on the reaction kinetics.

Furthermore, techniques like in-situ electron microscopy can monitor physical changes, such as the precipitation of products or the effects of radiolysis in the presence of bromide ions. rsc.orgnih.gov The data gathered from these real-time monitoring techniques will be critical for the rational design of next-generation this compound reagents and processes.

Table 3: Applicable In-Situ Monitoring Techniques

Technique Type of Information Potential Application for this compound Reference
In-Situ FTIR Spectroscopy Functional group changes, concentration profiles Monitoring amide bond formation, identifying intermediates youtube.com
In-Situ Raman Spectroscopy Molecular vibrations, quantification Real-time tracking of reactant consumption and product formation acs.org

Deeper Theoretical Understanding of this compound Catalysis and Selectivity

Computational chemistry and theoretical studies have become indispensable tools for elucidating reaction mechanisms and predicting chemical properties. nih.gov For this compound chemistry, a deeper theoretical understanding of their role in catalysis and the origins of their selectivity is a major area for future research.

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure of molecules and modeling reaction pathways. nih.govresearchgate.net Theoretical studies can be employed to:

Model Reaction Mechanisms: By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction energy profile. This can help understand, for example, the precise role of the uronium cation and the bromide anion in activating substrates during a coupling reaction.

Analyze Selectivity: Computational models can explain why a particular reagent or catalyst favors one product over another (chemoselectivity, regioselectivity, or stereoselectivity).

Guide Reagent Design: By predicting how changes in the uronium scaffold will affect its reactivity, theoretical studies can guide synthetic chemists in designing new reagents with enhanced properties.

For instance, theoretical studies on uranium complexes have successfully correlated calculated ionization energies with experimental electrochemical data, highlighting the predictive power of these methods. researchgate.net Similar approaches can be applied to this compound systems to understand their redox properties and catalytic cycles.

Exploration of this compound Derivatives in Advanced Materials Chemistry and Supramolecular Systems

The unique structural and electronic properties of this compound derivatives make them attractive building blocks for advanced materials and supramolecular assemblies. Supramolecular chemistry, which focuses on non-covalent interactions like hydrogen bonding and electrostatic interactions, offers a pathway to construct complex, functional architectures from molecular components. academie-sciences.frsupramolecularevans.com

The bromide anion itself can play a crucial role in directing the formation of supramolecular structures through hydrogen bonding or halogen bonding. academie-sciences.fracs.org Research into uranyl tetrabromide anions has shown their ability to act as tectons (building blocks) in constructing extended networks through predictable hydrogen bonding patterns. academie-sciences.fr

A highly relevant area of exploration is the use of complex organic bromide salts as guests in host-guest systems. For example, the muscle relaxant rocuronium (B1662866) bromide can be encapsulated by a water-soluble pillar mdpi.comarene, forming a stable 1:1 inclusion complex. rsc.org This demonstrates the potential for this compound derivatives, with their defined size, shape, and charge, to participate in molecular recognition and self-assembly processes.

Future research directions include:

Crystal Engineering: Designing this compound derivatives that self-assemble into crystalline materials with specific properties, such as porosity for gas storage or non-linear optical activity.

Supramolecular Polymers: Using uronium bromides as monomers that link together through non-covalent interactions to form long, dynamic polymer chains.

Functional Materials: Incorporating this compound moieties into larger systems to create chemosensors, molecular switches, or components of molecular machines. supramolecularevans.com

Table 4: Examples of Bromide-Containing Supramolecular Systems

System Host/Scaffold Guest/Component Key Interaction Application/Feature Reference
Uranyl-organic hybrid Uranyl tetrabromide anion Pyridinium cations Bifurcated hydrogen bond (N-H···Br) Crystal engineering of uranium materials academie-sciences.fr
Neuromuscular blocker inhibition Water-soluble pillar mdpi.comarene Rocthis compound Host-guest inclusion Encapsulation of a complex bromide salt rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing uronium bromide derivatives, and what analytical techniques confirm their purity?

  • Methodological Answer : this compound derivatives are typically synthesized via acid-base reactions between urea derivatives and hydrobromic acid. For example, slow evaporation of aqueous solutions containing equimolar urea and sulfosalicylic acid yields crystalline uronium salts suitable for X-ray analysis . Purity is confirmed using techniques like nuclear magnetic resonance (NMR) for structural verification and high-performance liquid chromatography (HPLC) to assess chemical homogeneity. Combustion analysis or mass spectrometry may supplement purity validation .

Q. How is X-ray crystallography employed to determine the molecular structure of this compound compounds, and what key parameters are analyzed?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key parameters include bond lengths, dihedral angles (e.g., 76.02° between benzene and uronium planes), and hydrogen-bonding networks (e.g., O—H⋯O and N—H⋯O interactions). Refinement involves placing hydrogen atoms geometrically or via difference maps, with isotropic displacement parameters (Uiso) calculated as multiples of parent atoms (e.g., Uiso(H) = 1.5Ueq(O)) .

Q. What role do uronium salts play as coupling reagents in organic synthesis, and how is their efficiency evaluated?

  • Methodological Answer : Uronium salts like HBTU [(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate] act as peptide-coupling agents by activating carboxyl groups. Efficiency is measured by reaction yield, enantiomeric purity (via chiral HPLC), and side-product formation. Comparative studies with other reagents (e.g., carbodiimides) assess robustness under varying conditions (e.g., solvent polarity, temperature) .

Advanced Research Questions

Q. When optimizing this compound-mediated reactions, how do researchers balance reaction parameters like solvent choice and temperature to maximize yield?

  • Methodological Answer : Solvent selection (e.g., polar aprotic solvents like DMF) and temperature gradients are tested systematically. For instance, LiOH is used as a promoter in glucuronide synthesis to deprotect acetyl groups, with yields optimized via crystallization from acetone/water mixtures. Reaction monitoring (TLC, in-situ IR) identifies intermediates, while Design of Experiments (DoE) models parameter interactions .

Q. How can discrepancies in hydrogen bonding networks from crystallographic data of this compound complexes be methodologically addressed?

  • Methodological Answer : Contradictions in hydrogen-bonding patterns (e.g., variable O—H⋯O distances) are resolved by re-examining refinement constraints. For example, unrestrained refinement of H-atom positions and validation tools like Hirshfeld surfaces or residual density maps help confirm interactions. Comparative analysis with analogous structures (e.g., 3-carboxy-4-hydroxybenzenesulfonate) identifies outliers .

Q. What computational approaches are used to model the reactivity and stability of this compound derivatives in different chemical environments?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., charge distribution on the uronium cation) and predicts reaction pathways. Molecular dynamics simulations assess stability in solvents by analyzing solvation shells and free energy profiles. Software like Gaussian or ORCA is employed, with benchmarks against experimental geometric parameters (e.g., bond lengths from crystallography) .

Methodological Notes

  • Data Contradiction Analysis : When crystallographic data conflicts with spectroscopic results (e.g., NMR vs. X-ray), cross-validation using complementary techniques (e.g., neutron diffraction) and error analysis (e.g., R-factors) is critical .
  • Reproducibility : Detailed experimental protocols (e.g., slow evaporation times, stoichiometric ratios) must be documented to enable replication, per IUPAC guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.